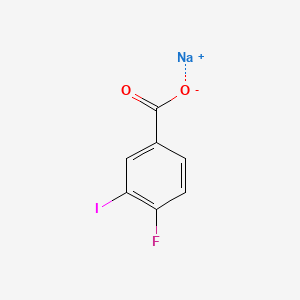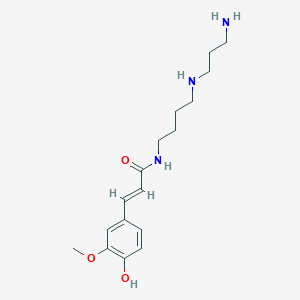
Acetyl Clotiazepam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl Clotiazepam is a derivative of Clotiazepam, a thienodiazepine drug that is a benzodiazepine analog. The molecule of Clotiazepam differs from benzodiazepines in that the benzene ring has been replaced by a thiophene ring. This compound is known for its anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl Clotiazepam typically involves the acetylation of Clotiazepam. The process begins with Clotiazepam, which is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the acetylated product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Acetyl Clotiazepam undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or hydrocarbons. Substitution reactions typically result in the formation of new functionalized derivatives .
Scientific Research Applications
Acetyl Clotiazepam has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of thienodiazepine derivatives and their chemical properties.
Biology: Investigated for its effects on biological systems, particularly its anxiolytic and sedative properties.
Medicine: Explored for its potential therapeutic applications in the treatment of anxiety disorders, insomnia, and muscle spasms.
Industry: Utilized in the development of new pharmaceutical formulations and as a standard in quality control processes
Mechanism of Action
Acetyl Clotiazepam acts at the benzodiazepine receptors (BZD) in the central nervous system. It enhances the action of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, by increasing the frequency of opening of the chloride ion channel. This results in increased membrane polarization and decreased neuronal excitability, leading to its anxiolytic, sedative, and muscle relaxant effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A long-acting benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: A short-acting benzodiazepine used for its anxiolytic and sedative effects.
Oxazepam: An intermediate-acting benzodiazepine commonly prescribed for anxiety disorders.
Uniqueness
Acetyl Clotiazepam is unique in its structure due to the presence of a thiophene ring instead of a benzene ring, which distinguishes it from traditional benzodiazepines. This structural difference contributes to its distinct pharmacological profile and therapeutic applications .
Properties
Molecular Formula |
C16H13ClN2O2S |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
7-acetyl-5-(2-chlorophenyl)-1-methyl-3H-thieno[2,3-e][1,4]diazepin-2-one |
InChI |
InChI=1S/C16H13ClN2O2S/c1-9(20)13-7-11-15(10-5-3-4-6-12(10)17)18-8-14(21)19(2)16(11)22-13/h3-7H,8H2,1-2H3 |
InChI Key |
KQCLXVJHAPUUFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(S1)N(C(=O)CN=C2C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(2-Methylpropyl)phenyl]propan-2-one](/img/structure/B13414434.png)

![5,11-Diethyl-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13414439.png)
![2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B13414444.png)
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13414448.png)
![(2R,4R,5S)-2-benzyl-4-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B13414455.png)




![4,4,5,5-Tetramethyl-2-[2-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13414492.png)

